4-Benzylmorpholin-2-ol

Description

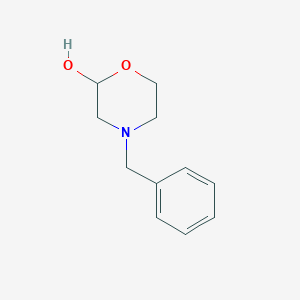

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-benzylmorpholin-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c13-11-9-12(6-7-14-11)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKZGPRGJDIJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694823 | |

| Record name | 4-Benzylmorpholin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73933-20-7 | |

| Record name | 4-Benzylmorpholin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Benzylmorpholin 2 Ol and Its Structural Analogs

Convergent and Divergent Synthetic Routes

The construction of the 4-benzylmorpholin-2-ol framework can be achieved through both convergent and divergent synthetic strategies, offering flexibility in accessing a range of analogs.

Multi-Step Approaches from Precursors

Multi-step syntheses of 4-benzylmorpholin-2-ol and its derivatives often commence from readily available precursors. A notable example involves a two-step process starting from benzaldehyde (B42025) and ethanolamine. In the first step, N-benzylethanolamine is synthesized via catalytic hydrogenation. This intermediate then undergoes a cyclization reaction with glyoxylic acid to yield 4-benzyl-2-hydroxy-morpholine-3-one. google.com This approach provides a clear pathway to a key structural analog of the target compound.

Another multi-step approach can be envisioned starting from N-benzylethanolamine, which can be prepared by the reductive amination of benzaldehyde with ethanolamine. Subsequent reaction with a two-carbon electrophile, such as a protected 2-bromoacetaldehyde, followed by intramolecular cyclization and deprotection would lead to 4-benzylmorpholin-2-ol.

| Starting Materials | Key Intermediates | Final Product (or Analog) | Key Reactions |

|---|---|---|---|

| Benzaldehyde, Ethanolamine, Glyoxylic acid | N-benzylethanolamine | 4-Benzyl-2-hydroxy-morpholine-3-one | Catalytic Hydrogenation, Cyclization |

| N-benzylethanolamine, Protected 2-bromoacetaldehyde | N-benzyl-N-(2-hydroxyethyl)-2-aminoacetaldehyde derivative | 4-Benzylmorpholin-2-ol | N-alkylation, Intramolecular Cyclization, Deprotection |

Ring-Closure Strategies for Morpholine (B109124) Moiety Formation

The formation of the morpholine ring is a critical step in the synthesis of 4-benzylmorpholin-2-ol. Various ring-closure strategies have been developed, often involving intramolecular reactions.

One common strategy is the intramolecular cyclization of N-substituted diethanolamine derivatives. For instance, N-benzyl diethanolamine can be selectively oxidized at one of the hydroxyl groups to an aldehyde, which can then undergo intramolecular cyclization via hemiacetal formation to yield 4-benzylmorpholin-2-ol.

Another powerful approach is the intramolecular hydroamination of unsaturated amino alcohols. This atom-economical method involves the addition of an N-H bond across a C-C multiple bond. For example, an N-benzyl protected amino alcohol containing a terminal alkyne or alkene can undergo metal-catalyzed intramolecular hydroamination to form the morpholine ring directly.

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has also been reported as an atom-economic pathway to highly substituted morpholines, offering high yields and diastereoselectivities. rsc.org

| Precursor Type | Ring-Closure Method | Key Features |

|---|---|---|

| N-benzyl diethanolamine derivative | Intramolecular Hemiacetal Formation | Requires selective oxidation of one hydroxyl group. |

| N-benzyl unsaturated amino alcohol | Intramolecular Hydroamination | Atom-economical, often requires a metal catalyst. |

| Nitrogen-tethered allenol | Rhodium-catalyzed Intramolecular Cyclization | High yields and stereoselectivity. rsc.org |

Stereoselective Synthesis and Chiral Induction Strategies

The stereochemistry at the C-2 position of 4-benzylmorpholin-2-ol is crucial for its application in the synthesis of chiral drugs. Therefore, stereoselective synthetic methods are of paramount importance.

A highly effective method for achieving high enantioselectivity is the asymmetric hydrogenation of 2-substituted dehydromorpholines. This has been successfully demonstrated using a bisphosphine-rhodium catalyst, affording a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govresearchgate.netrsc.orgsemanticscholar.org This "after cyclization" strategy allows for the creation of the chiral center on a pre-formed unsaturated morpholine ring.

Diastereoselective and diastereoconvergent syntheses of 2- and 3-substituted morpholine congeners have been reported starting from a tosyl-oxazetidine and α-formyl carboxylates. nih.gov This method utilizes base catalysis to yield morpholine hemiaminals, which can be further elaborated. The observed diastereoselectivities are attributed to the avoidance of pseudo A1,3 strain and the anomeric effect. nih.gov

Chiral auxiliaries can also be employed to induce stereoselectivity. For instance, attaching a chiral auxiliary to the nitrogen atom of a precursor can direct the stereochemical outcome of subsequent reactions, such as alkylation or cyclization. After the desired stereocenter is established, the auxiliary can be removed.

| Strategy | Method | Key Advantages | Reported Enantioselectivity/Diastereoselectivity |

|---|---|---|---|

| Asymmetric Catalysis | Asymmetric Hydrogenation of Dehydromorpholines | High efficiency, simple operation, and atom economy. researchgate.net | Up to 99% ee nih.govresearchgate.netrsc.orgsemanticscholar.org |

| Diastereoselective Synthesis | Ring opening of tosyl-oxazetidine with α-formyl carboxylates | Access to conformationally rigid morpholines. nih.gov | High diastereoselectivity nih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral group | Control over stereochemical outcome. | Dependent on the specific auxiliary and reaction. |

Green Chemistry Principles in 4-Benzylmorpholin-2-ol Synthesis

The application of green chemistry principles to the synthesis of 4-benzylmorpholin-2-ol aims to reduce the environmental impact of the manufacturing process.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a key metric in green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. Reactions such as intramolecular hydroamination are inherently atom-economical as they involve the addition of all atoms of the starting material into the product without the formation of byproducts. researchgate.net Ring-closing metathesis (RCM) is another strategy that can be designed to have a high atom economy, although it often generates a small volatile byproduct.

Utilization of Sustainable Catalytic Systems

The use of sustainable catalytic systems is a cornerstone of green chemistry. In the context of 4-benzylmorpholin-2-ol synthesis, this includes the use of heterogeneous catalysts that can be easily recovered and reused. For the N-alkylation step, which is crucial for introducing the benzyl (B1604629) group, various green catalytic systems have been developed. For instance, NiCuFeOx catalysts have been used for the N-alkylation of morpholine with benzyl alcohols. researchgate.net

Furthermore, the development of catalytic processes that can operate under milder reaction conditions, use less hazardous solvents, and are powered by renewable energy sources like visible light are active areas of research. Photocatalytic approaches for the synthesis of substituted morpholines have been reported, offering a greener alternative to traditional methods. Advances in green catalysis for the synthesis of N-heterocycles, including the use of heterogeneous catalysts and alternative energy sources, are highly relevant to the sustainable production of 4-benzylmorpholin-2-ol. mdpi.comresearchgate.net

| Green Chemistry Principle | Application in 4-Benzylmorpholin-2-ol Synthesis | Examples |

|---|---|---|

| Atom Economy | Employing reactions with high atom efficiency. | Intramolecular hydroamination, Rhodium-catalyzed intramolecular cyclization of allenols. rsc.org |

| Sustainable Catalysis | Use of recoverable and reusable catalysts. | Heterogeneous catalysts (e.g., NiCuFeOx) for N-alkylation. researchgate.net |

| Energy Efficiency | Utilizing milder reaction conditions and alternative energy sources. | Photocatalytic synthesis of morpholine derivatives. |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives. | Water or other bio-based solvents in certain synthetic steps. |

Solvent Selection and Minimization in Synthesis

The selection of an appropriate solvent is a critical parameter in the synthesis of 4-benzylmorpholin-2-ol and its structural analogs, profoundly influencing reaction rates, yields, and the environmental impact of the process. The principles of green chemistry increasingly guide solvent choice, prioritizing reagents with low toxicity, high biodegradability, and minimal environmental footprint. ajgreenchem.com Concurrently, strategies for solvent minimization, including the use of solvent-free reaction conditions, are being explored to enhance the sustainability of synthetic routes.

Impact of Solvent Polarity and Type on Reaction Efficiency

The polarity of the solvent plays a crucial role in the intramolecular cyclization step that forms the morpholine ring. The choice between protic and aprotic solvents, as well as their polar or nonpolar nature, can significantly affect the stabilization of transition states and the solubility of reactants and intermediates. researchgate.net For instance, in analogous syntheses of related heterocyclic compounds, polar protic solvents have been shown to facilitate reactions by stabilizing charged intermediates through hydrogen bonding. researchgate.net

Research into the synthesis of various nitrogen-containing heterocycles has demonstrated that a screening of different solvent types is essential for optimizing reaction conditions. researchgate.net While traditional syntheses may have relied on chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), modern approaches focus on their replacement with greener alternatives. mdpi.combohrium.com

The following table summarizes the general effects of different solvent classes on the synthesis of morpholine analogs, which can be extrapolated to the synthesis of 4-benzylmorpholin-2-ol.

| Solvent Class | Representative Solvents | General Impact on Morpholine Synthesis |

| Polar Protic | Water, Ethanol, Methanol | Can facilitate proton transfer steps and stabilize charged intermediates. Water is an excellent green solvent. researchgate.net |

| Polar Aprotic | Acetonitrile (B52724), Acetone, Ethyl Acetate | Solubilizes a wide range of reactants; greener alternatives to DMF and NMP are preferred. mdpi.com |

| Nonpolar | Toluene, Heptane | Generally less effective for the polar reactants and intermediates in morpholine synthesis. |

| Ethereal | Tetrahydrofuran (B95107) (THF), 2-Methyltetrahydrofuran (2-MeTHF) | 2-MeTHF is a bio-based alternative to THF with a more favorable environmental profile. mdpi.commdpi.com |

Green Solvents and Solvent-Free Approaches

The development of sustainable synthetic methodologies for 4-benzylmorpholin-2-ol and its analogs is increasingly focused on the use of green solvents. These include water, supercritical fluids (like CO2), and bio-based solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyrene. mdpi.commdpi.com The use of N-formylmorpholine as a green solvent in organic synthesis has also been reported, highlighting its chemical stability and non-toxic nature. ajgreenchem.com

The table below presents a selection of green solvents and their potential applicability in the synthesis of 4-benzylmorpholin-2-ol, based on trends in heterocyclic synthesis.

| Green Solvent | Key Advantages | Potential Application in 4-Benzylmorpholin-2-ol Synthesis |

| Water | Non-toxic, non-flammable, readily available. | Suitable for reactions where reactants have sufficient water solubility or with the use of phase-transfer catalysts. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point than THF, forms azeotropes with water for easier removal. mdpi.com | A viable replacement for traditional ethereal solvents in cyclization steps. |

| Supercritical CO2 | Non-toxic, non-flammable, easily removed, tunable solvent properties. | Can be used in combination with co-solvents for reactions and for product purification. mdpi.com |

| N-Formylmorpholine | Chemically stable, non-toxic, non-corrosive. ajgreenchem.com | Could serve as a polar aprotic solvent for the synthesis. |

The move towards greener solvent selection and the minimization of solvent use are integral to the development of environmentally responsible and economically viable synthetic routes for 4-benzylmorpholin-2-ol and its structural analogs. nih.govchemrxiv.org

Stereochemical Characterization and Elucidation of 4 Benzylmorpholin 2 Ol

Analysis of Stereogenic Centers and Molecular Chirality

A stereogenic center, or chiral center, is typically a carbon atom bonded to four different substituent groups, which results in the molecule being chiral—meaning it is non-superimposable on its mirror image. libretexts.orgnih.gov In the structure of 4-Benzylmorpholin-2-ol, the carbon atom at the 2-position (C2) of the morpholine (B109124) ring is a primary stereogenic center.

To determine if the C2 carbon is stereogenic, we analyze its four substituents:

A hydroxyl group (-OH)

A hydrogen atom (-H)

The C3 atom of the morpholine ring, which is part of a -CH₂-O- linkage.

The nitrogen atom (N4) of the morpholine ring, which is part of a -CH₂-N(Bn)- linkage.

Since all four of these groups are different, the C2 carbon is indeed a stereogenic center. The presence of this single chiral center renders the entire molecule of 4-Benzylmorpholin-2-ol chiral. Consequently, the compound can exist as a pair of enantiomers. A derivative of this compound, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, has been synthesized, confirming the installation of a stereocenter at the S-morpholino position. semanticscholar.org

| Substituent Number | Group Attached to C2 |

|---|---|

| 1 | -OH (Hydroxyl group) |

| 2 | -H (Hydrogen atom) |

| 3 | -CH₂-O- (Part of the morpholine ring) |

| 4 | -CH₂-N(Bn)- (Part of the morpholine ring) |

Assignment of Absolute Configuration (R/S System)

The absolute configuration of a stereogenic center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the four substituents based on atomic number. libretexts.orgchemistrysteps.com The molecule is then oriented so that the lowest-priority group (priority 4) points away from the viewer. The sequence from priority 1 to 2 to 3 is then observed: a clockwise direction is assigned as 'R' (from the Latin rectus, right), and a counter-clockwise direction is assigned as 'S' (from the Latin sinister, left). youtube.com

For 4-Benzylmorpholin-2-ol, the priorities of the substituents attached to the C2 stereocenter are assigned as follows:

-OH : The oxygen atom has the highest atomic number (8) directly attached to C2, so it receives the highest priority (1).

-N(Bn)CH₂- : The nitrogen atom (atomic number 7) in the ring has a higher atomic number than the carbon of the -CH₂O- group (atomic number 6). Therefore, this path around the ring gets the next priority (2).

-O-CH₂- : The carbon atom of the methylene (B1212753) group adjacent to the oxygen has the next highest atomic number (6), but is ranked lower than the nitrogen path. This group receives priority (3).

-H : The hydrogen atom has the lowest atomic number (1) and thus the lowest priority (4).

Following the CIP rules, one can determine the absolute configuration for each enantiomer. For instance, in the synthesis of a related pharmaceutical intermediate, the specific (S)-configuration at the C2 position was achieved and confirmed. semanticscholar.org This indicates that stereocontrolled synthesis or resolution can yield enantiomerically pure forms of 4-benzylmorpholin-2-ol derivatives.

| Priority | Substituent Group | Reasoning (Based on Atomic Number of First Atom) |

|---|---|---|

| 1 | -OH | Oxygen (O) = 8 |

| 2 | -CH₂-N(Bn)- | Nitrogen (N) = 7 |

| 3 | -CH₂-O- | Carbon (C) = 6 (path toward oxygen) |

| 4 | -H | Hydrogen (H) = 1 |

Stereoisomeric Relationship and Diastereomer/Enantiomer Differentiation

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Since 4-Benzylmorpholin-2-ol possesses a single stereogenic center, it can exist as two stereoisomers.

Enantiomers : These are stereoisomers that are non-superimposable mirror images of each other. The two forms of 4-Benzylmorpholin-2-ol, (R)-4-Benzylmorpholin-2-ol and (S)-4-Benzylmorpholin-2-ol, are an enantiomeric pair. Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, but they rotate plane-polarized light in equal but opposite directions.

Diastereomers : These are stereoisomers that are not mirror images of each other. Diastereomers arise when a molecule has two or more stereogenic centers, and at least one, but not all, of the centers differ in configuration between the isomers. Since 4-Benzylmorpholin-2-ol has only one stereogenic center, it does not have diastereomers. However, if a second stereocenter were introduced into the molecule, diastereomeric forms would become possible.

The relationship between the two stereoisomers of 4-Benzylmorpholin-2-ol is exclusively that of enantiomers. A 50:50 mixture of the (R)- and (S)-enantiomers is known as a racemic mixture or racemate, which is optically inactive.

Methods for Chiral Resolution and Enantiomeric Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. escholarship.org Since enantiomers have identical physical properties, this separation is a non-trivial process that requires a chiral environment or agent. yale.edu Several methods can be employed for the enantiomeric separation of chiral alcohols and amines like 4-Benzylmorpholin-2-ol.

Formation of Diastereomeric Salts : This is a classical and widely used method. escholarship.org The racemic mixture (in this case, an amine or alcohol derivative) is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. youtube.com Because diastereomers have different physical properties, they can be separated by techniques such as crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. For a compound like 4-Benzylmorpholin-2-ol, the secondary amine within the morpholine ring could be protonated with a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts.

Chiral Chromatography : This method utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to different retention times and thus, separation.

Enzymatic Resolution : Biocatalysts, such as enzymes (e.g., lipases), are inherently chiral and can exhibit high enantioselectivity. An enzyme might selectively catalyze a reaction (e.g., acylation of the hydroxyl group) on one enantiomer of the racemate, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated by conventional methods.

Asymmetric Synthesis : An alternative to resolution is to synthesize only the desired enantiomer from the start. This involves using chiral catalysts, reagents, or starting materials to control the stereochemical outcome of the reaction.

In the context of a derivative of 4-Benzylmorpholin-2-ol, a resolution of a morpholine amide intermediate was a key step in a practical synthesis to install the desired (S)-stereocenter, highlighting the industrial applicability of resolution techniques for this class of compounds. semanticscholar.org

| Method | Principle | Applicability to 4-Benzylmorpholin-2-ol |

|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. youtube.com | The morpholine nitrogen can be reacted with a chiral acid. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of enantiomers via HPLC or GC is possible. |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. | The hydroxyl group at C2 can be a target for enzymes like lipases. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral control elements. | Avoids resolution by producing an enantiomerically enriched product directly. |

Chemical Transformations and Reactive Pathways of the 4 Benzylmorpholin 2 Ol Scaffold

Functional Group Interconversions Involving the Hydroxyl Moiety

The secondary alcohol at the C-2 position of the morpholine (B109124) ring is a prime site for functional group interconversions, primarily through esterification and etherification reactions.

Esterification: The hydroxyl group of 4-benzylmorpholin-2-ol can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of an acid catalyst. This reaction, known as Fischer-Speier esterification when reacting with a carboxylic acid under acidic conditions, results in the formation of the corresponding ester. The process is an equilibrium that can be driven to completion by removing the water formed during the reaction.

Etherification: The synthesis of ethers from the hydroxyl moiety of 4-benzylmorpholin-2-ol can be achieved through various methods, including the Williamson ether synthesis. khanacademy.org This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. khanacademy.org Given the structure of 4-benzylmorpholin-2-ol, it can also participate in dehydrative etherification with other alcohols, a reaction often catalyzed by acid.

| Reaction Type | Reagents | Product | Key Considerations |

| Esterification | Carboxylic Acid, Acid Catalyst | 4-Benzylmorpholin-2-yl ester | Equilibrium reaction; water removal favors product formation. |

| Acid Chloride/Anhydride, Base | 4-Benzylmorpholin-2-yl ester | Generally high-yielding and not reversible. | |

| Etherification | Alkyl Halide, Strong Base | 4-Benzylmorpholin-2-yl ether | Classic SN2 reaction; choice of base is crucial. |

| Alcohol, Acid Catalyst | Unsymmetrical Ether | Dehydrative coupling; can lead to mixtures of products. |

Transformations of the Benzyl (B1604629) Substituent

The benzyl group attached to the nitrogen atom of the morpholine ring offers several avenues for chemical modification, including reactions at the benzylic position and cleavage of the benzyl-nitrogen bond.

Benzylic Position Reactions: The methylene (B1212753) group of the benzyl substituent is activated for radical reactions due to the stability of the resulting benzylic radical. libretexts.org

Benzylic Bromination: In the presence of a radical initiator and a source of bromine, such as N-bromosuccinimide (NBS), selective bromination of the benzylic carbon can occur. libretexts.orgchemistrysteps.com This provides a handle for further nucleophilic substitution reactions.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the benzylic position. masterorganicchemistry.comyoutube.com Depending on the reaction conditions and the presence of other substituents, this can lead to the formation of a ketone or cleavage of the benzyl group to a carboxylic acid. masterorganicchemistry.com

Debenzylation: The benzyl group is a common protecting group for amines and can be removed under various conditions. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a mild and efficient method for cleaving the benzyl-nitrogen bond to yield the corresponding secondary amine.

| Transformation | Reagents | Product Type | Notes |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | α-Bromo-4-benzylmorpholin-2-ol | Proceeds via a resonance-stabilized benzylic radical. libretexts.org |

| Benzylic Oxidation | KMnO4 or H2CrO4 | Ketone or Carboxylic Acid | Harsher conditions may be required. masterorganicchemistry.com |

| Debenzylation | H2, Pd/C | Morpholin-2-ol (B1601490) | A common deprotection strategy in organic synthesis. |

Reactivity of the Morpholine Heterocycle

The morpholine ring itself can undergo several types of reactions, including substitutions and ring-opening processes, which can be influenced by the nature of the substituents and the reaction conditions.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The benzyl group's aromatic ring can undergo electrophilic aromatic substitution reactions. wikipedia.orgmsu.edu The morpholinomethyl substituent acts as an ortho-, para-directing group, activating the aromatic ring towards electrophiles due to the electron-donating nature of the nitrogen atom. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Substitution: While the morpholine ring itself is generally resistant to nucleophilic attack, functional groups attached to it can participate in nucleophilic substitution reactions. For instance, if the hydroxyl group at the 2-position is converted to a good leaving group (e.g., a tosylate or mesylate), it can be displaced by a variety of nucleophiles.

Ring-Opening and Rearrangement Processes (e.g., Polonowski-type reactions of related N-oxides)

While direct ring-opening of 4-benzylmorpholin-2-ol is not commonly reported, related structures provide insight into potential reactive pathways. The N-oxide of N-benzylmorpholine undergoes the Polonowski reaction, which involves treatment with an activating agent like acetic anhydride. researchgate.net This reaction proceeds through the formation of an iminium ion intermediate, which can then be trapped by nucleophiles or undergo further rearrangements. researchgate.net In the case of N-benzylmorpholine-N-oxide, this can lead to the formation of benzaldehyde (B42025) and an acetamide (B32628) derivative of morpholine, as well as more complex rearranged products. researchgate.net

Although 4-benzylmorpholin-2-ol is not an N-oxide, its oxidation to the corresponding N-oxide would open up this reactive pathway. Furthermore, under harsh conditions or with specific reagents, ring-opening of the morpholine scaffold can occur, particularly in derivatives such as morpholin-2-ones. mdpi.comnih.gov

Formation of Key Intermediates in Complex Organic Syntheses

The 4-benzylmorpholin-2-ol scaffold and its derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceutically active compounds.

Grignard Reaction Intermediates

The formation of Grignard reagents from halo-substituted derivatives of 4-benzylmorpholin-2-ol could provide a powerful tool for carbon-carbon bond formation. libretexts.orgharvard.eduthieme-connect.de For example, a bromo-substituted benzyl group on the morpholine nitrogen could potentially be converted to a Grignard reagent. thieme-connect.de

More commonly, derivatives of the morpholine ring itself are employed in Grignard reactions. For instance, a related chiral morpholine amide has been utilized in a high-yielding Grignard reaction to produce a key pharmaceutical intermediate. This suggests that functionalization at the 2-position of the morpholine ring can lead to precursors for Grignard reactions, where the morpholine moiety acts as a chiral auxiliary or a core structural element. masterorganicchemistry.combeilstein-journals.org The reaction of a Grignard reagent with an aldehyde or ketone derivative at the 2-position of the morpholine ring would lead to the formation of a new carbon-carbon bond and a secondary or tertiary alcohol, respectively. masterorganicchemistry.com

Mitsunobu Reaction Applications in the Chemistry of the 4-Benzylmorpholin-2-ol Scaffold

The Mitsunobu reaction stands as a cornerstone in organic synthesis for the stereospecific conversion of alcohols to a variety of functional groups. wikipedia.orgorganic-chemistry.org This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic substitution, proceeding with a characteristic inversion of stereochemistry. wikipedia.orgnih.gov While direct intermolecular substitution reactions on the 4-benzylmorpholin-2-ol scaffold are not extensively documented in readily available literature, a significant application of the Mitsunobu reaction is found in the construction of the N-benzylmorpholine ring system itself through intramolecular cyclization.

Research has demonstrated the utility of a Mitsunobu-mediated cyclization of a diol precursor to synthesize N-benzyl-substituted morpholines. This approach highlights a key chemical transformation leading to the formation of the core morpholine structure. A facile five-step synthesis of N-benzyl-2,3-substituted morpholines has been developed where the pivotal step involves the ultrasonication-assisted Mitsunobu cyclization of a diol. This intramolecular reaction, utilizing DEAD and triphenylphosphine in tetrahydrofuran (B95107) (THF), efficiently constructs the morpholine ring.

The general principle of this transformation involves a precursor N-benzyl diol, which upon treatment with Mitsunobu reagents, undergoes an intramolecular Sₙ2 reaction. The terminal hydroxyl group acts as the nucleophile, displacing the activated primary hydroxyl group to form the heterocyclic ring. This strategy is particularly valuable for establishing the stereochemistry of the resulting morpholine derivatives.

Below is a representative table illustrating the key components and conditions for the Mitsunobu cyclization to form an N-benzylmorpholine derivative, based on the described synthetic strategy.

| Precursor | Reagents | Solvent | Conditions | Product |

| N-Benzyl diol derivative | Diethylazodicarboxylate (DEAD), Triphenylphosphine (PPh₃) | Tetrahydrofuran (THF) | Ultrasonication, 1 h | N-Benzyl-2,3-substituted morpholine |

This intramolecular application of the Mitsunobu reaction is a powerful method for the construction of the 4-benzylmorpholine (B76435) scaffold, offering a pathway to various substituted derivatives with potential applications in medicinal chemistry and organic synthesis. The reaction's reliability and stereochemical control make it a significant tool in the synthetic chemist's arsenal (B13267) for accessing this important class of heterocyclic compounds.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic density to derive energy, molecular structure, and other properties. A common approach involves geometry optimization using a hybrid functional like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between computational cost and accuracy. mdpi.com

The electronic structure of 4-Benzylmorpholin-2-ol dictates its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies lower reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution on the molecular surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which are invaluable for predicting how the molecule will interact with other reagents. nih.gov For 4-Benzylmorpholin-2-ol, the oxygen and nitrogen atoms are expected to be regions of high electron density, while the hydroxyl proton would be an electron-deficient site.

Table 1: Calculated Electronic Properties of 4-Benzylmorpholin-2-ol

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Measures overall polarity of the molecule |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in condensed phases (e.g., in solution). mdpi.comnih.gov MD simulations model the movements of atoms and molecules based on a force field, providing insights into intermolecular interactions such as hydrogen bonds and van der Waals forces. researchgate.net

For 4-Benzylmorpholin-2-ol, MD simulations could model its behavior in an aqueous solution. Such simulations would reveal how the hydroxyl group and the morpholine (B109124) oxygen and nitrogen atoms form hydrogen bonds with water molecules. They could also elucidate the hydrophobic interactions of the benzyl (B1604629) group. nih.gov Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify the different types of intermolecular contacts within a crystal structure, providing a detailed fingerprint of how molecules pack together. mdpi.comnih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of short-lived transition states that are difficult to observe experimentally. bit.edu.cn Using DFT methods, the entire reaction pathway for a chemical transformation can be mapped out. This involves locating the transition state structure connecting reactants and products and calculating the activation energy barrier. researchgate.net

For 4-Benzylmorpholin-2-ol, theoretical studies could elucidate the mechanisms of oxidation at the hydroxyl group or reactions involving the benzylic position. For example, the mechanism of hydrogen abstraction by a radical species could be modeled. bit.edu.cn The calculations would provide the geometry of the transition state and the energy barrier for the reaction, which is directly related to the reaction rate. This information helps in understanding the regioselectivity and stereoselectivity of potential reactions.

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structure verification. nih.gov By using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.govepstem.net These theoretical values can then be compared with experimental data to confirm the proposed structure. Often, a linear regression analysis is performed to correlate the calculated and experimental shifts, which can correct for systematic errors in the calculation. dergipark.org.tr

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov Theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental spectra, aiding in the assignment of complex vibrational modes.

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for 4-Benzylmorpholin-2-ol

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C2 | 90.5 | 89.8 |

| C3 | 48.2 | 47.5 |

| C5 | 68.1 | 67.3 |

| C6 | 55.4 | 54.6 |

| Benzylic CH₂ | 60.3 | 59.7 |

| Aromatic C (ipso) | 137.8 | 137.1 |

| Aromatic C (ortho) | 129.5 | 128.9 |

| Aromatic C (meta) | 128.8 | 128.2 |

| Aromatic C (para) | 127.9 | 127.3 |

Advanced Analytical Methodologies for the Characterization of 4 Benzylmorpholin 2 Ol

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Benzylmorpholin-2-ol by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: A proton (¹H) NMR spectrum of 4-Benzylmorpholin-2-ol would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the functional groups present. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic protons (-CH₂-Ph) would likely resonate as a singlet or a pair of doublets around δ 3.5-4.5 ppm. The protons on the morpholine (B109124) ring would exhibit complex splitting patterns in the δ 2.5-5.0 ppm range, with the proton on the carbon bearing the hydroxyl group (C2-H) appearing at a distinct downfield shift. The hydroxyl proton (-OH) would appear as a broad singlet whose position is dependent on solvent and concentration.

¹³C NMR Spectroscopy: A carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For 4-Benzylmorpholin-2-ol, eleven distinct signals would be expected. The carbons of the benzene (B151609) ring would resonate in the δ 125-140 ppm range. The benzylic carbon would be found around δ 60-70 ppm. The carbons of the morpholine ring would appear in the δ 50-90 ppm range, with C2 (attached to the hydroxyl group) being the most downfield of the aliphatic carbons. libretexts.orglibretexts.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons, helping to map out the spin systems within the morpholine ring and confirm the connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing unambiguous assignment of the ¹³C NMR spectrum.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (C₇H₅) | 7.2 - 7.4 | 125 - 140 |

| Benzylic (-CH₂-) | 3.5 - 4.5 | 60 - 70 |

| Morpholine (C2-H) | 4.5 - 5.0 | 85 - 95 |

| Morpholine (other CH₂) | 2.5 - 4.0 | 50 - 80 |

| Hydroxyl (-OH) | Variable (broad) | N/A |

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. libretexts.org

MS and HRMS: The molecular formula of 4-Benzylmorpholin-2-ol is C₁₁H₁₅NO₂. Its molecular weight is approximately 193.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 193. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision, allowing for the unambiguous confirmation of the elemental formula.

Fragmentation Pattern: The fragmentation of 4-Benzylmorpholin-2-ol in MS would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the benzyl group, resulting in a prominent peak at m/z 91 (the tropylium (B1234903) ion, [C₇H₇]⁺). Another likely fragmentation would be the loss of the hydroxyl group or water from the molecular ion. Cleavage of the morpholine ring would also produce a series of characteristic fragment ions. miamioh.eduresearchgate.net

LC-MS and GC-MS: Coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry allows for the separation of components in a mixture before their detection. LC-MS, particularly with soft ionization techniques like electrospray ionization (ESI), is well-suited for analyzing moderately polar compounds like 4-Benzylmorpholin-2-ol, often showing the protonated molecule [M+H]⁺ at m/z 194. nih.govresearchgate.netmdpi.commdpi.comuclouvain.be GC-MS is also a viable technique, provided the compound is sufficiently volatile and thermally stable, and would yield fragmentation patterns similar to standard EI-MS. nih.gov

| Technique | Expected Ion (m/z) | Interpretation |

|---|---|---|

| MS (EI) | 193 | Molecular Ion [M]⁺ |

| HRMS (ESI) | 194.1181 | Protonated Molecule [M+H]⁺ (Calculated for C₁₁H₁₆NO₂⁺) |

| MS/MS | 91 | Tropylium Ion [C₇H₇]⁺ (Loss of morpholin-2-ol (B1601490) radical) |

| MS/MS | 102 | [M - C₇H₇]⁺ (Loss of benzyl radical) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule. nist.govchemicalbook.com The IR spectrum of 4-Benzylmorpholin-2-ol is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities would be visible in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching peaks would be found in the 1450-1600 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1050 - 1250 | C-O stretch | Ether & Alcohol |

| 1200 - 1350 | C-N stretch | Tertiary Amine |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, corresponding to the excitation of electrons to higher energy orbitals. msu.edu This technique is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. libretexts.orgutoronto.ca The primary chromophore in 4-Benzylmorpholin-2-ol is the benzene ring. It is expected to exhibit characteristic π → π* transitions. Typically, a substituted benzene ring shows a strong absorption band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of non-volatile organic compounds. mdpi.com For a compound like 4-Benzylmorpholin-2-ol, a reversed-phase HPLC method would be most appropriate.

A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection would typically be performed using a UV detector set to a wavelength where the benzyl chromophore absorbs, such as 254 nm. The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. UPLC, which uses smaller stationary phase particles, offers faster analysis times and higher resolution compared to conventional HPLC. mdpi.com

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, the direct analysis of morpholine derivatives like 4-Benzylmorpholin-2-ol can present challenges due to the presence of polar functional groups (the secondary amine and hydroxyl group), which can lead to poor peak shape, low volatility, and potential thermal degradation in the GC system.

To overcome these issues, derivatization is a common strategy employed for the GC analysis of morpholines and related structures. nih.govresearchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. For a compound like 4-Benzylmorpholin-2-ol, the hydroxyl and amine groups are potential sites for derivatization. Reactions such as silylation or acylation can effectively cap these polar sites.

While specific validated methods for 4-Benzylmorpholin-2-ol are not widely published, a hypothetical GC method can be constructed based on established procedures for similar N-substituted morpholines and amino alcohols. asianpubs.orgosti.gov The analysis would typically be performed on a GC system coupled with a mass spectrometer (MS) or a flame ionization detector (FID). asianpubs.orgresearchgate.net GC-MS is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the analyte. nih.govasianpubs.org

A potential GC method would involve an initial derivatization step, followed by injection onto a capillary column. A mid-polarity column, such as one coated with (5%-phenyl)-methylpolysiloxane, is often suitable for separating a wide range of derivatized compounds. asianpubs.org

Table 1: Representative Gas Chromatography (GC) Conditions for the Analysis of a Derivatized Morpholine Analog This table is constructed based on methods for similar compounds and represents a plausible approach for 4-Benzylmorpholin-2-ol.

| Parameter | Condition |

| Column | SPBTM-50 (30 m × 0.25 mm × 0.25 µm) or similar |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temp. | 250°C |

| Oven Program | Initial Temp: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C; Hold: 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |

Chiral Analytical Techniques for Enantiomeric Excess Determination

The presence of a stereocenter at the C-2 position of the morpholine ring means that 4-Benzylmorpholin-2-ol exists as a pair of enantiomers. In many pharmaceutical and chemical contexts, it is crucial to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample. heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for the enantioselective separation of chiral compounds, including various morpholine derivatives. nih.govnih.govmdpi.commdpi.com This direct method relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and thus separation. mdpi.com

For morpholine-based structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. nih.govunife.it These phases can form transient diastereomeric complexes with the enantiomers of the analyte through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions, which enables chiral recognition. unife.it

The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol (B130326) or ethanol) are typically used. nih.gov The alcohol component acts as a polar modifier, and its concentration can be adjusted to fine-tune the retention and resolution of the enantiomers.

Table 2: Typical Chiral HPLC Conditions for Separation of Morpholine Derivatives This table is based on published methods for chiral N-benzylmorpholine analogs and represents a suitable starting point for 4-Benzylmorpholin-2-ol.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiralcel® OZ-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based CSP |

| Mobile Phase | Hexane / 2-Propanol (Isopropanol) mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40°C |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

Once the enantiomers are separated, the enantiomeric excess can be calculated from the peak areas (A1 and A2) of the two enantiomers in the chromatogram using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| × 100. youtube.com

Applications in Catalysis and Coordination Chemistry

Role as a Ligand in Metal Complex Synthesis

The presence of nitrogen and oxygen atoms in the morpholine (B109124) ring, along with the hydroxyl group, allows 4-Benzylmorpholin-2-ol to act as a ligand in the synthesis of metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving morpholine derivatives is well-documented. For instance, mixed ligand transition metal complexes have been synthesized from Schiff bases of morpholine derivatives. These complexes are often characterized using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction to determine their structure and properties. The synthesis typically involves the reaction of a metal salt with the morpholine-based ligand in a suitable solvent.

A general synthetic route might involve:

Dissolving the metal precursor (e.g., a metal halide or acetate) in a solvent.

Adding a stoichiometric amount of 4-Benzylmorpholin-2-ol.

Refluxing the mixture to facilitate complex formation.

Isolation and purification of the resulting metal complex.

Characterization would then confirm the coordination of the ligand to the metal center.

Coordination Modes and Geometries

Morpholine derivatives can exhibit various coordination modes. The nitrogen atom of the morpholine ring is a primary coordination site. Additionally, the oxygen atom of the morpholine ring and the oxygen of the hydroxyl group at the 2-position can also participate in coordination, potentially leading to bidentate or even tridentate chelation. This versatility in coordination can lead to a range of coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the presence of other ligands. The bulky benzyl (B1604629) group on the nitrogen atom would likely influence the steric environment around the metal center, potentially favoring specific geometries and influencing the complex's reactivity.

Participation in Catalytic Processes

The metal complexes of 4-Benzylmorpholin-2-ol, as well as the compound itself, have the potential to be active in various catalytic processes.

Homogeneous and Heterogeneous Catalysis

Morpholine and its derivatives have been utilized in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complexes of 4-Benzylmorpholin-2-ol could be soluble in the reaction medium, offering high activity and selectivity. For instance, morpholine-based organocatalysts have been shown to be effective in 1,4-addition reactions.

For heterogeneous catalysis, the ligand or its metal complex could be immobilized on a solid support. This approach facilitates catalyst separation and recycling, which are significant advantages in industrial applications. The functional groups on 4-Benzylmorpholin-2-ol could be used for grafting onto supports like silica or polymers.

Table 1: Potential Catalytic Applications of 4-Benzylmorpholin-2-ol Based on Related Morpholine Derivatives

| Catalytic Reaction | Catalyst Type | Potential Role of 4-Benzylmorpholin-2-ol |

| C-C Bond Formation | Homogeneous (Organocatalyst) | As a chiral catalyst for asymmetric synthesis. |

| Oxidation Reactions | Homogeneous (Metal Complex) | As a ligand to stabilize and tune the reactivity of a metal catalyst. |

| Reduction Reactions | Homogeneous (Metal Complex) | As a chiral ligand for enantioselective reductions. |

| Polymerization | Heterogeneous (Supported Catalyst) | As a ligand on a solid support for controlled polymerization. |

Chiral Catalyst Development

The presence of a stereocenter at the 2-position of the morpholine ring makes 4-Benzylmorpholin-2-ol an attractive candidate for the development of chiral catalysts. Chiral morpholine derivatives have been successfully employed as ligands in asymmetric catalysis to induce enantioselectivity in a variety of chemical transformations.

The development of chiral catalysts based on 4-Benzylmorpholin-2-ol could involve:

Resolution of Racemic Mixtures: Synthesizing the racemic mixture of 4-Benzylmorpholin-2-ol and then separating the enantiomers.

Asymmetric Synthesis: Developing a synthetic route that directly produces one enantiomer of the compound.

Once the enantiomerically pure ligand is obtained, it can be coordinated to a metal center to create a chiral catalyst. The steric and electronic properties of the benzyl group and the hydroxyl group would play a crucial role in creating a chiral environment around the active site of the catalyst, thereby influencing the stereochemical outcome of the reaction.

Table 2: Research Findings on Chiral Morpholine Ligands

| Research Focus | Key Findings |

| Asymmetric Aldol Reactions | Chiral morpholine-based ligands have been shown to induce high enantioselectivities. |

| Asymmetric Hydrogenation | Metal complexes with chiral morpholine ligands are effective for the enantioselective reduction of ketones and olefins. |

| Asymmetric Michael Additions | Organocatalysts derived from chiral morpholines have demonstrated excellent stereocontrol. |

Investigations into Biomedical and Materials Science Applications in Vitro & Scaffold Based

In Vitro Biological Assessments of Morpholine (B109124) Scaffolds

While morpholine derivatives, in general, have been investigated for a wide range of biological activities, no specific studies were identified that assessed the in vitro biological performance of scaffolds incorporating 4-Benzylmorpholin-2-ol.

Cell-Material Interactions and Biocompatibility (e.g., cell attachment, proliferation)

There is no available data from in vitro studies detailing the biocompatibility of 4-Benzylmorpholin-2-ol. To assess cell-material interactions, materials incorporating this compound would need to be evaluated for their ability to support cell attachment, spreading, and proliferation. Standard biocompatibility assays, such as MTT or alamarBlue assays, would be required to determine the cytotoxicity of the compound and its potential as a component in biomaterials.

Influence on Cellular Differentiation Pathways in vitro (e.g., osteogenesis)

The influence of 4-Benzylmorpholin-2-ol on cellular differentiation pathways, such as osteogenesis, remains uninvestigated. Studies involving mesenchymal stem cells cultured with materials containing this compound would be necessary to determine its osteoinductive or osteoconductive properties. Analysis of bone-specific markers, such as alkaline phosphatase activity and the expression of osteocalcin (B1147995) and Runx2, would be required to elucidate any effects on osteogenic differentiation.

Fabrication of 3D Bioprinted Scaffolds for Regenerative Applications

The application of 4-Benzylmorpholin-2-ol in the fabrication of 3D bioprinted scaffolds for regenerative medicine has not been reported. The development of a bioink incorporating this compound would require extensive rheological characterization to ensure its suitability for 3D printing processes. Furthermore, post-printing assessments of scaffold architecture, mechanical properties, and, crucially, the viability and function of encapsulated cells would be essential steps that have not yet been undertaken for this specific molecule.

Receptor-Ligand Interaction Studies in vitro

No in vitro studies on the receptor-ligand interactions of 4-Benzylmorpholin-2-ol have been published. To understand its pharmacological potential, binding assays with a panel of relevant biological receptors would be necessary. Techniques such as radioligand binding assays or surface plasmon resonance could provide data on binding affinity and kinetics, which are currently unknown.

Enzyme Kinetic Studies in vitro

There is a lack of information regarding the effect of 4-Benzylmorpholin-2-ol on enzyme activity. In vitro enzyme kinetic studies would be required to determine if this compound acts as an inhibitor or activator of specific enzymes. Such studies would involve measuring reaction rates at various substrate and compound concentrations to determine key kinetic parameters like the Michaelis constant (Km) and the maximal velocity (Vmax), as well as the inhibition constant (Ki) if applicable.

Development of Chemical Probes for Biological Target Interrogation

The potential of 4-Benzylmorpholin-2-ol as a chemical probe for interrogating biological targets has not been explored. The development of a chemical probe typically requires a molecule to have high affinity and selectivity for a specific biological target. As the target(s) of 4-Benzylmorpholin-2-ol are unknown, its utility as a chemical probe is yet to be established.

Scaffold Design for Materials Science

Extensive research into the application of the chemical compound 4-Benzylmorpholin-2-ol for scaffold design in materials science has not yielded specific studies or data. Current scientific literature does not detail the use of this particular compound in the fabrication or modification of scaffolds for tissue engineering or other materials science applications.

Scaffolds in tissue engineering serve as three-dimensional templates that support cellular growth and tissue formation, mimicking the natural extracellular matrix. nih.gov The design of these scaffolds is a critical aspect of regenerative medicine, with materials chosen for their biocompatibility, biodegradability, mechanical properties, and ability to promote cell adhesion, proliferation, and differentiation. mdpi.commdpi.com Materials commonly investigated for scaffold fabrication include a wide range of natural and synthetic polymers, ceramics, and composites thereof. nih.govmdpi.com

While derivatives of morpholine are utilized in various biologically relevant contexts, the specific application of 4-Benzylmorpholin-2-ol in scaffold design is not documented in available research. The design of a scaffold involves careful consideration of the chemical and physical properties of its constituent materials to ensure it meets the specific requirements of the intended application, such as bone, cartilage, or skin regeneration. nih.govnih.gov These properties are typically evaluated through extensive in vitro and in vivo studies.

Given the absence of direct research on 4-Benzylmorpholin-2-ol in this field, no data tables or detailed research findings regarding its performance in scaffold design can be provided. The broader field of scaffold design continues to be an active area of research, with ongoing efforts to develop new materials and fabrication techniques to create more effective scaffolds for a variety of biomedical applications. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-Benzylmorpholin-2-ol, and what analytical techniques validate its structural integrity?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination of morpholine precursors. For example, benzylation of morpholin-2-ol derivatives using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a viable route . Post-synthesis, validate structural integrity via:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl group integration, morpholine ring protons) .

- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Table 1 : Example characterization data for related morpholine derivatives (from evidence):

| Compound | Purity (%) | Analytical Method | Reference |

|---|---|---|---|

| 4-Benzylmorpholine-3-carboxylic acid | >97.0% | HPLC | |

| (4-Benzylmorpholin-2-yl)methanol | N/A | NMR, MS |

Q. How can researchers ensure the purity of 4-Benzylmorpholin-2-ol for downstream applications?

- Methodological Answer : Use gradient HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. For trace metal analysis (e.g., catalyst residues), inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Recrystallization in ethanol/water mixtures can improve purity .

Q. What are the stability considerations for 4-Benzylmorpholin-2-ol under various experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC or HPLC .

- Light sensitivity : Expose to UV light (254 nm) for 48 hours; assess photodegradation products .

- Solution stability : Test in polar solvents (e.g., DMSO, methanol) at room temperature for 24 hours .

Advanced Research Questions

Q. How can contradictory data in the literature regarding 4-Benzylmorpholin-2-ol’s reactivity be resolved?

- Methodological Answer : Cross-validate findings using orthogonal techniques:

- Kinetic studies : Compare reaction rates under varying temperatures/pH levels to identify rate-limiting steps .

- Computational modeling : Use DFT calculations to predict reactive sites (e.g., morpholine nitrogen vs. hydroxyl group) .

- Isotopic labeling : Track reaction pathways with deuterated benzyl groups or ¹⁵N-labeled morpholine .

Q. What strategies optimize the yield of 4-Benzylmorpholin-2-ol in multistep syntheses?

- Methodological Answer : Apply design of experiments (DoE) to critical parameters:

- Catalyst screening : Test Pd/C, Raney Ni, or enzymatic catalysts for hydrogenation steps .

- Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) for benzylation .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times .

Q. How can researchers investigate the mechanistic role of 4-Benzylmorpholin-2-ol in catalytic systems?

- Methodological Answer :

- In-situ FTIR : Monitor intermediate formation during reactions (e.g., imine or enamine intermediates) .

- X-ray crystallography : Resolve crystal structures of metal complexes involving the morpholine moiety .

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates .

Q. What safety protocols are critical when handling 4-Benzylmorpholin-2-ol in high-throughput screening?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation .

- Waste disposal : Segregate halogenated waste and consult certified biohazard disposal services .

Table 2 : Safety data for related compounds (from evidence):

| Compound | Hazard Class | First Aid Measures | Reference |

|---|---|---|---|

| 4-(Thiazol-2-yl)morpholine | Irritant | Rinse skin/eyes with water | |

| 2-(2,4-Difluorophenyl)propan-2-ol | Toxic | Use artificial respiration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.